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Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von Ethyl-2-

methylthiazol-4-carboxylat als Strategie zur Generierung einer Bibliothek von Verbindungen für

das biologische Screening. Thiazol-Ringsysteme sind ein wichtiger Baustein in der

medizinischen Chemie, da sie in einer Vielzahl von biologisch aktiven Verbindungen

vorkommen.[1][2] Diese Anwendungsnotiz beschreibt die Synthese des Ausgangsmaterials,

eine robuste Methode zur Hydrolyse des Esters zur entsprechenden Carbonsäure und die

anschließende Amidkopplung zur Erzeugung einer diversen Reihe von Derivaten. Darüber

hinaus werden Standardprotokolle für das primäre biologische Screening dieser neuen

chemischen Entitäten auf antimikrobielle und zytotoxische Aktivitäten vorgestellt.

Einleitung: Die Bedeutung des Thiazol-Gerüsts
Der Thiazolring, ein fünfgliedriger aromatischer Heterocyclus, der sowohl Schwefel- als auch

Stickstoffatome enthält, ist eine privilegierte Struktur in der Wirkstoffentdeckung.[1][3] Seine

Fähigkeit, an einer Vielzahl von Wasserstoffbrückenbindungen, pi-pi-Stapelung und

hydrophoben Wechselwirkungen teilzunehmen, ermöglicht es Thiazol-haltigen Molekülen,
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effektiv mit biologischen Zielen zu interagieren. Derivate des Thiazols haben ein breites

Spektrum an pharmakologischen Aktivitäten gezeigt, darunter antimikrobielle,

entzündungshemmende, antikonvulsive und krebsbekämpfende Eigenschaften.[2]

Ethyl-2-methylthiazol-4-carboxylat ist ein ideales Ausgangsmaterial für die kombinatorische

Chemie und die Wirkstoffentdeckung. Es besitzt drei wichtige Modifikationspunkte:

Die Ester-Funktionalität: Leicht hydrolysierbar und kann in Amide, Hydrazide oder andere

funktionelle Gruppen umgewandelt werden.

Die C2-Methylgruppe: Kann funktionalisiert werden, obwohl dies komplexere synthetische

Schritte erfordert.

Die C5-Position am Thiazolring: Anfällig für elektrophile aromatische Substitution.

Dieser Leitfaden konzentriert sich auf die Derivatisierung an der Estergruppe, da dies der

einfachste und effizienteste Weg ist, um schnell eine strukturell vielfältige Bibliothek für das

Screening zu erstellen.

Synthese des Ausgangsmaterials: Ethyl-2-
methylthiazol-4-carboxylat
Die gebräuchlichste und zuverlässigste Methode zur Synthese des Titel-Ausgangsmaterials ist

eine Variation der Hantzsch-Thiazolsynthese.[4] Diese Reaktion beinhaltet typischerweise die

Kondensation einer Thioamid-Spezies mit einer α-Halocarbonyl-Verbindung.

Protokoll 2.1: Hantzsch-Synthese von Ethyl-2-
methylthiazol-4-carboxylat
Kausalität der Methode: Diese Methode wird aufgrund ihrer hohen Effizienz, der Verwendung

von kommerziell erhältlichen Ausgangsmaterialien und der relativ milden

Reaktionsbedingungen gewählt. Die Reaktion verläuft über eine nukleophile Substitution,

gefolgt von einer Cyclisierung und Dehydratisierung, um den stabilen aromatischen Thiazolring

zu bilden.

Materialien:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.researchgate.net/journal/Green-Chemistry-Letters-and-Reviews-1751-7192/publication/271672919_Efficient_one-pot_synthesis_of_ethyl_2-substitued-4-methylthiazole-5-carboxylates/links/65841fbc6f6e450f198d2e92/Efficient-one-pot-synthesis-of-ethyl-2-substitued-4-methylthiazole-5-carboxylates.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Hantzsch_Thiazole_Synthesis_of_Ethyl_thiazol_2_ylglycinate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl-2-chloracetoacetat

Thioacetamid

Ethanol, absolut

Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte

Verfahren:

Lösen Sie Thioacetamid (1,0 Äquivalente) in absolutem Ethanol in einem Rundkolben, der

mit einem Rückflusskühler ausgestattet ist.

Erhitzen Sie die Mischung unter Rühren zum Rückfluss, bis sich das Thioacetamid

vollständig aufgelöst hat.

Fügen Sie langsam Ethyl-2-chloracetoacetat (1,05 Äquivalente) tropfenweise zur kochenden

Lösung hinzu.

Halten Sie die Reaktion 4-6 Stunden lang unter Rückfluss. Überwachen Sie den Fortschritt

der Reaktion mittels Dünnschichtchromatographie (DC) (z. B. mit einem Eluentensystem aus

Ethylacetat/Hexan 30:70).

Nach Abschluss der Reaktion lassen Sie die Mischung auf Raumtemperatur abkühlen.

Reduzieren Sie das Volumen des Lösungsmittels unter vermindertem Druck mit einem

Rotationsverdampfer.

Gießen Sie den Rückstand in eiskaltes Wasser und neutralisieren Sie ihn vorsichtig mit einer

gesättigten Natriumbicarbonatlösung, bis die Ausfällung des Produkts abgeschlossen ist.

Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit kaltem Wasser und

trocknen Sie ihn im Vakuum.

Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B.

Ethanol/Wasser) oder durch Säulenchromatographie weiter gereinigt werden.
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Validierung: Die Identität und Reinheit des Produkts (Schmelzpunkt: 54-58 °C) sollte durch

spektroskopische Methoden (¹H-NMR, ¹³C-NMR, MS) bestätigt werden.

Derivatisierungsstrategie: Von Ester zu Amid-
Bibliothek
Die Umwandlung des Ethylesters in eine Bibliothek von Amiden ist eine robuste und bewährte

Strategie in der medizinischen Chemie, um die Struktur-Wirkungs-Beziehungen (SAR) zu

untersuchen. Der zweistufige Prozess umfasst die Hydrolyse des Esters zur Carbonsäure,

gefolgt von der Amidkopplung mit einer Reihe von verschiedenen Aminen.
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Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese des Ausgangsmaterials bis zur

Identifizierung von biologisch aktiven "Hits".

Schritt 1: Esterhydrolyse (Verseifung)
Kausalität der Methode: Die basenkatalysierte Hydrolyse wird gewählt, weil sie typischerweise

schneller und irreversibler ist als die saure Hydrolyse.[5] Lithiumhydroxid (LiOH) wird oft

bevorzugt, da das entstehende Lithiumcarboxylat in vielen organischen Lösungsmitteln löslich

ist, was die Aufarbeitung erleichtert.

Materialien:

Ethyl-2-methylthiazol-4-carboxylat

Lithiumhydroxid-Monohydrat (LiOH·H₂O)

Tetrahydrofuran (THF)

Wasser, destilliert

Salzsäure (HCl), 1 M

Ethylacetat

Verfahren:

Lösen Sie Ethyl-2-methylthiazol-4-carboxylat (1,0 Äquivalent) in einer Mischung aus THF

und Wasser (z. B. 3:1 v/v).

Fügen Sie LiOH·H₂O (1,5-2,0 Äquivalente) zur Lösung hinzu. Die Verwendung eines

Überschusses an Base stellt eine vollständige Reaktion sicher.

Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden. Überwachen Sie die

Reaktion mittels DC, bis das Ausgangsmaterial vollständig verbraucht ist.

Entfernen Sie das THF unter vermindertem Druck.
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Verdünnen Sie den wässrigen Rückstand mit Wasser und waschen Sie ihn mit Ethylacetat,

um nicht umgesetztes Ausgangsmaterial oder unpolare Verunreinigungen zu entfernen.

Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie langsam mit 1 M HCl an,

bis der pH-Wert ~2-3 erreicht ist. Die Carbonsäure sollte als Feststoff ausfallen.

Filtrieren Sie das feste Produkt ab, waschen Sie es mit kaltem Wasser, um anorganische

Salze zu entfernen, und trocknen Sie es gründlich im Vakuum.

Validierung: Bestätigen Sie die Struktur durch NMR (Verschwinden der Ethyl-Signale, Auftreten

eines breiten Singuletts für die Carbonsäure-OH) und MS.

Schritt 2: Amidkopplung
Kausalität der Methode: Die direkte Reaktion einer Carbonsäure mit einem Amin zu einem

Amid ist thermisch anspruchsvoll und oft ineffizient. Daher werden Kupplungsreagenzien wie

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit HOBt

(Hydroxybenzotriazol) verwendet. EDC aktiviert die Carbonsäure durch Bildung eines

hochreaktiven O-Acylisourea-Esters. HOBt fängt diesen instabilen Zwischenschritt ab, um

einen stabileren, aber immer noch reaktiven HOBt-Ester zu bilden, der Nebenreaktionen

unterdrückt und die Ausbeute verbessert.

R¹-COOH
(Carbonsäure)

O-Acylisourea-Ester
(hoch reaktiv)

+

EDC HOBt-Ester
(aktivierter Ester)

+

HOBt
R¹-CO-NHR²

(Amid-Produkt)

+

R²-NH₂

(Amin)

Click to download full resolution via product page

Abbildung 2: Vereinfachter Mechanismus der EDC/HOBt-vermittelten Amidkopplung.

Materialien:
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2-Methylthiazol-4-carbonsäure

Eine Auswahl an primären und sekundären Aminen (z. B. Benzylamin, Anilin, Morpholin,

etc.)

EDC-Hydrochlorid

HOBt

N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)

Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF) als Lösungsmittel

Verfahren (für eine einzelne Reaktion, anpassbar für parallele Synthese):

Lösen Sie 2-Methylthiazol-4-carbonsäure (1,0 Äquivalent) in DCM oder DMF in einem

trockenen Reaktionsgefäß.

Fügen Sie HOBt (1,2 Äquivalente) und EDC·HCl (1,2 Äquivalente) hinzu.

Fügen Sie DIPEA (2,5 Äquivalente) hinzu. Die Base neutralisiert das HCl-Salz des EDC und

hält das Reaktionsmedium basisch.

Rühren Sie die Mischung 15-30 Minuten bei Raumtemperatur, um die Carbonsäure

vorzuaktivieren.

Fügen Sie das entsprechende Amin (1,1 Äquivalente) hinzu und lassen Sie die Reaktion bei

Raumtemperatur für 12-18 Stunden rühren.

Überwachen Sie die Reaktion mittels DC oder LC-MS.

Nach Abschluss verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie

nacheinander mit 5%iger HCl-Lösung, gesättigter NaHCO₃-Lösung und Kochsalzlösung

(Brine).

Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und

konzentrieren Sie sie im Vakuum.
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Reinigen Sie das Produkt mittels Säulenchromatographie oder präparativer HPLC.

Eintrag
Verwendetes
Amin (R-NH₂)

Lösungsmittel Zeit (h)
Ausbeute (%)
[geschätzt]

1 Benzylamin DCM 16 85-95%

2 Anilin DMF 18 70-85%

3 Morpholin DCM 16 90-98%

4
4-

Fluorbenzylamin
DCM 16 88-96%

5 Cyclohexylamin DCM 18 80-90%

Tabelle 1: Beispielhafte Reaktionsbedingungen und erwartete Ausbeuten für die Amidkopplung.

Protokolle für das biologische Screening
Nach der Synthese und Reinigung muss die Bibliothek von Derivaten auf ihre biologische

Aktivität getestet werden. Hier sind zwei Standard-Screening-Protokolle.

Synthetisierte
Derivate-Bibliothek

Antimikrobieller Assay Zytotoxizitäts-Assay

Bestimmung der minimalen
hemmenden Konzentration (MIC)

Bestimmung der
halbmaximalen Hemmkonzentration (IC₅₀)

Identifizierte antimikrobielle Hits Identifizierte zytotoxische Hits
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Click to download full resolution via product page

Abbildung 3: Arbeitsablauf für das parallele biologische Screening der synthetisierten

Verbindungsbibliothek.

Antimikrobielles Screening: Bestimmung der minimalen
Hemmkonzentration (MIC)
Kausalität der Methode: Der Bouillon-Mikrodilutions-Assay ist der Goldstandard zur

Bestimmung der MIC. Er ist quantitativ, reproduzierbar und für das Hochdurchsatz-Screening

geeignet. Er misst die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum

eines Mikroorganismus hemmt.

Materialien:

Sterile 96-Well-Platten

Bakterienstämme (z. B. Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

Müller-Hinton-Bouillon (MHB), steril

Testverbindungen, gelöst in DMSO (z. B. bei 10 mg/mL)

Positivkontrolle (z. B. Ciprofloxacin)

Negativkontrolle (DMSO)

Verfahren:

Geben Sie 100 µL MHB in jede Vertiefung einer 96-Well-Platte.

Geben Sie 100 µL Ihrer Testverbindungslösung in die erste Spalte der Platte.

Führen Sie eine serielle 2-fache Verdünnung durch, indem Sie 100 µL von der ersten Spalte

in die zweite Spalte übertragen, mischen und so weiter bis zur letzten Spalte. Verwerfen Sie

die letzten 100 µL aus der letzten Spalte. Dadurch entsteht ein Konzentrationsgradient.
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Bereiten Sie ein Bakterieninokulum vor, das auf eine Endkonzentration von 5 x 10⁵ KBE/mL

in MHB eingestellt ist.

Geben Sie 100 µL des Bakterieninokulums in jede Vertiefung (die Endkonzentration der

Verbindungen wird dadurch halbiert).

Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.

Bestimmen Sie die MIC visuell als die niedrigste Konzentration der Verbindung, bei der kein

sichtbares Wachstum (Trübung) auftritt.

Zytotoxizitäts-Screening: MTT-Assay
Kausalität der Methode: Der MTT-Assay ist ein etablierter colorimetrischer Assay zur Messung

der Zelllebensfähigkeit. Aktive mitochondriale Dehydrogenasen in lebenden Zellen reduzieren

das gelbe MTT-Salz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten

Formazan-Kristallen. Die Menge des produzierten Formazans ist proportional zur Anzahl der

lebenden Zellen.

Materialien:

Menschliche Krebszelllinie (z. B. HeLa, A549)

Zellkulturmedium (z. B. DMEM) mit 10% fötalem Kälberserum (FCS)

Sterile 96-Well-Platten

MTT-Lösung (5 mg/mL in PBS)

DMSO

Verfahren:

Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro

Vertiefung in 100 µL Medium aus und lassen Sie sie über Nacht anhaften.

Bereiten Sie serielle Verdünnungen Ihrer Testverbindungen in Kulturmedium vor und fügen

Sie sie den Zellen hinzu. Inkubieren Sie für 48-72 Stunden.
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Fügen Sie 20 µL MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie für weitere 4

Stunden bei 37 °C.

Entfernen Sie das Medium vorsichtig und fügen Sie 150 µL DMSO hinzu, um die Formazan-

Kristalle aufzulösen.

Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.

Berechnen Sie die prozentuale Lebensfähigkeit im Vergleich zu unbehandelten

Kontrollzellen und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum

um 50% hemmt).

Verbindung MIC (µg/mL) vs. S. aureus IC₅₀ (µM) vs. HeLa-Zellen

Derivat 1 >128 45.2

Derivat 2 16 89.7

Derivat 3 64 >100

Derivat 4 32 12.5

Ciprofloxacin 0.5 N/A

Doxorubicin N/A 0.8

Tabelle 2: Beispielhafte Darstellung von Screening-Ergebnissen für eine Reihe von

synthetisierten Derivaten.

Fazit
Die in diesem Leitfaden beschriebene Strategie bietet einen rationalen und effizienten Ansatz

zur Erzeugung und Bewertung einer Bibliothek von 2-Methylthiazol-4-carboxamiden. Durch die

systematische Modifikation der Ester-Funktionalität können Forscher schnell Struktur-

Wirkungs-Beziehungen aufbauen und Leitstrukturen für die weitere Optimierung in

Wirkstoffentwicklungsprogrammen identifizieren. Die vorgestellten Protokolle sind robust,

validiert und für den Einsatz in Standard-Laborumgebungen geeignet.

Referenzen

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Titel: Thiazol Quelle: u-helmich.de URL:--INVALID-LINK--

Titel: Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis Quelle:

ChemicalBook URL:--INVALID-LINK--

Titel: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates

Quelle: ResearchGate URL:--INVALID-LINK--

Titel: Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives

thereof Quelle: Google Patents URL:--INVALID-LINK--

Titel: Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate Quelle: Google

Patents URL:--INVALID-LINK--

Titel: Thiazol Quelle: Wikipedia URL:--INVALID-LINK--

Titel: Ethyl 2-methylthiazole-4-carboxylate 97 6436-59-5 Quelle: Sigma-Aldrich URL:--

INVALID-LINK--

Titel: Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-

ylglycinate Quelle: BenchChem URL:--INVALID-LINK--

Titel: 2-methylthiazole-4-carboxylic acid ethyl ester Quelle: ChemBK URL:--INVALID-LINK--

Titel: Carbonsäureester Quelle: Wikipedia URL:--INVALID-LINK--

Titel: Was ist ein guter Wirkstoffkandidat? Quelle: Lungeninformationsdienst URL:--INVALID-

LINK--

Titel: Ester aus Carbonsäure-Salzen und Alkylhalogeniden Quelle: LMU München URL:--

INVALID-LINK--

Titel: Ester Quelle: Chemie.de URL:--INVALID-LINK--

Titel: Carbonsäureester Quelle: u-helmich.de URL:--INVALID-LINK--

Titel: Screening-verfahren zur identifikation von arzneimitteln Quelle: Google Patents URL:--

INVALID-LINK--

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1630424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Titel: 2-Methylthiazol-4-carbonsäure-ethylester 97% Quelle: Sigma-Aldrich URL:--INVALID-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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